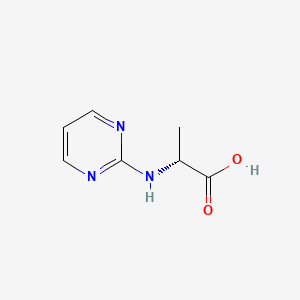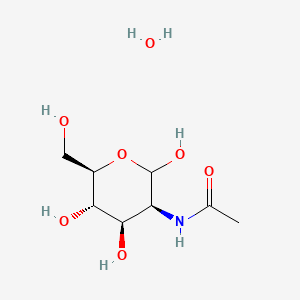
(Trimethyl)pentamethylcyclopentadienyltitanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) is an organometallic compound with the molecular formula C13H24Ti. It is known for its yellow crystalline appearance and is sensitive to light, air, and moisture . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by (Trimethyl)pentamethylcyclopentadienyltitanium(IV) are currently unknown Organometallic compounds can have diverse effects on biochemical pathways due to their complex structures and reactivity
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability
Métodos De Preparación
The synthesis of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) typically involves the reaction of pentamethylcyclopentadienyl anion with titanium tetrachloride, followed by the addition of trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The trimethyl groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a catalyst in various organic synthesis reactions.
Biology: It is used in the study of metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is employed in the production of advanced materials and coatings.
Comparación Con Compuestos Similares
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) can be compared with other similar organometallic compounds, such as:
Trimethyl(methylcyclopentadienyl)platinum(IV): Used in microelectronics and catalysis.
Diethylaminotitanium trichloride: Utilized in thin film deposition and industrial chemistry.
The uniqueness of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) lies in its specific structure and reactivity, which make it particularly suitable for certain catalytic and synthetic applications.
Propiedades
Número CAS |
107333-47-1 |
|---|---|
Fórmula molecular |
C13H29Ti-5 |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C5H5.8CH3.Ti/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;8*1H3;/q9*-1;+4 |
Clave InChI |
DVHMCUKDWMNRGX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].CC1=C([C](C(=C1C)C)C)C.[Ti+3] |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)










